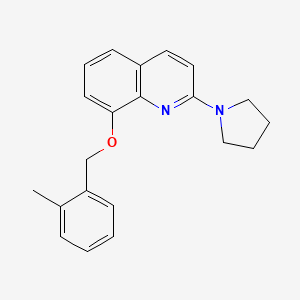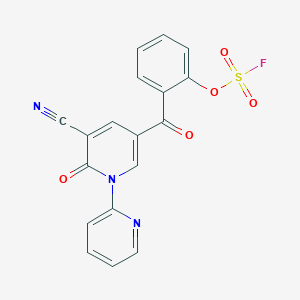![molecular formula C15H17ClN4O3S B2577415 2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide CAS No. 923139-74-6](/img/structure/B2577415.png)
2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions. The thioether group might be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Research on compounds with complex structures, similar to the one provided, often focuses on understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies on related beta-3 adrenoceptor agonists have detailed their pharmacokinetic profiles, offering insights into how such compounds are processed by the body, including their absorption rates, major metabolic pathways, and excretion routes (Takusagawa et al., 2012). These studies are crucial for developing medications with optimal efficacy and minimal side effects.
Antifungal and Antimicrobial Efficacy
Another area of research involves investigating the antimicrobial and antifungal properties of compounds. For example, the therapeutic efficacy and safety of sertaconazole, an antimycotic, have been studied for the treatment of various fungal infections, highlighting the potential of similar compounds in treating dermatological conditions (Nasarre et al., 1992). Such research is pivotal for the development of new treatments for resistant microbial strains.
Chemotherapy Enhancement
Compounds related to the given structure may also be explored for their potential to enhance chemotherapy efficacy. For instance, research has examined the use of specific compounds in combination chemotherapy for malignant astrocytomas, aiming to reduce cellular resistance and improve treatment outcomes (Ikeda et al., 1996). This demonstrates the compound's potential role in cancer therapy, especially in overcoming drug resistance.
Mechanistic Studies in Neurology and Psychiatry
Exploring the mechanisms of action of compounds can reveal their potential in treating neurological and psychiatric disorders. For example, studies on ketamine's glutamatergic signaling in depression provide insights into how alterations in neurotransmitter systems may contribute to rapid antidepressant effects (Gilbert et al., 2018). This research underscores the importance of understanding neurotransmitter dynamics in developing novel psychiatric treatments.
Toxicology and Safety Assessment
Finally, assessing the safety and potential toxicological effects of new compounds is essential. Research in this area focuses on identifying adverse effects, understanding dose-response relationships, and determining safe exposure levels. For example, studies on the toxicity of imidacloprid, a neonicotinoid insecticide, offer valuable data on the safety profiles of related compounds (Shadnia & Moghaddam, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-17-13(22)7-20-12(8-21)6-18-15(20)24-9-14(23)19-11-4-2-10(16)3-5-11/h2-6,21H,7-9H2,1H3,(H,17,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYJQJKTLBPOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)
![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)
![2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2577338.png)


![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2577344.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2577347.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577349.png)
![[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B2577350.png)
